REACTION_CXSMILES
|
C([O:8][C:9]1[C:14]([C:15]2[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=2)=[CH:13][CH:12]=[CH:11][C:10]=1[C:21]1[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=1)C1C=CC=CC=1>CO>[N:17]1[CH:18]=[CH:19][CH:20]=[C:15]([C:14]2[CH:13]=[CH:12][CH:11]=[C:10]([C:21]3[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=3)[C:9]=2[OH:8])[CH:16]=1
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Name
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2,6-Bis(3-pyridyl)phenyl benzyl ether
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Quantity
|
16.7 g
|
Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)OC1=C(C=CC=C1C=1C=NC=CC1)C=1C=NC=CC1
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Name
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|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
shaken for 16 hr under a hydrogen atmosphere at 80 psi
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Argon was bubbled through this solution for 10 min
|
Duration
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10 min
|
Type
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CUSTOM
|
Details
|
to remove oxygen
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Type
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ADDITION
|
Details
|
Then Pd/C (500 mg 5 w %) was added
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Type
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DISSOLUTION
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Details
|
After the hydrogenation, the resulting precipitate was redissolved
|
Type
|
TEMPERATURE
|
Details
|
by heating to reflux
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Type
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FILTRATION
|
Details
|
The hot mixture was filtered over diatomaceous earth
|
Type
|
WASH
|
Details
|
the filter cake thoroughly washed with hot MeOH
|
Type
|
CUSTOM
|
Details
|
the product crystallized as a white crystalline material (12.25 g, 99%)
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
N1=CC(=CC=C1)C1=C(C(=CC=C1)C=1C=NC=CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |